4-Chloro-2-ethyl-5-propylpyrimidine
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Overview
Description
4-Chloro-2-ethyl-5-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-5-propylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl and propyl substituents under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-5-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Pyrimidine N-oxides and dihydropyrimidines.
- Fused ring systems with enhanced biological activity.
Scientific Research Applications
4-Chloro-2-ethyl-5-propylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in target organisms.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4-Chloro-5-methyl-2-propylpyrimidine
- 4-Chloro-2-ethyl-6-propylpyrimidine
Comparison: 4-Chloro-2-ethyl-5-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. Its unique structure allows for targeted modifications to enhance desired properties for specific applications.
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-propylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-3-5-7-6-11-8(4-2)12-9(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
AYEJNMSFYMIGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1Cl)CC |
Origin of Product |
United States |
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